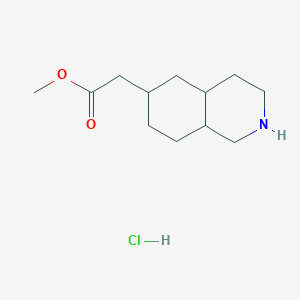

(E)-butyl 4-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

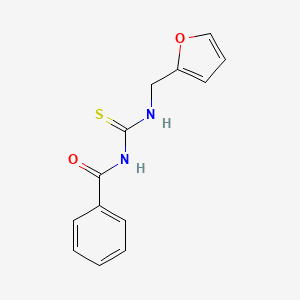

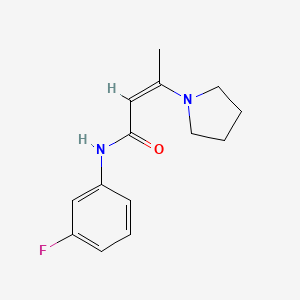

The compound “(E)-butyl 4-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate” is a complex organic molecule. It contains functional groups such as cyano, acrylamido, and benzoate, and it also includes a thiophene ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, 2-cyano-3-(thiophen-2-yl)acrylic acid, a related compound, is used as a sensitizer in dye-sensitized solar cells .Molecular Structure Analysis

The molecular structure of this compound likely involves complex interactions between its various functional groups. For instance, the presence of a weak hydrogen bond between the hydrogen of the methyl group of the amine located in the donor moiety and the nitrogen of the cyanoacrylic acid can influence the stability of similar compounds .Aplicaciones Científicas De Investigación

Photostability Improvement of Pesticides

A study by Shang et al. (2013) demonstrates the synthesis of novel acrylate-type polymeric nanoparticles to improve the photostability of emamectin benzoate, a pesticide. This approach, involving the conjugation of the pesticide to polymers, could be relevant for enhancing the stability and efficacy of related compounds including "(E)-butyl 4-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate" in agricultural applications (Shang et al., 2013).

Fluorescence Studies of Novel Acrylates

Baskar and Subramanian (2011) synthesized novel bi-phenyl based acrylate and methacrylate compounds, exploring their solubility, color, absorbance, and fluorescence properties in various solvents. Such research could provide a foundation for designing fluorescent probes or materials based on acrylamide derivatives for biochemical or materials science applications (Baskar & Subramanian, 2011).

Acceleration of Chemical Reactions in Polar Solvents

Aggarwal et al. (2002) investigated the acceleration of the Baylis-Hillman reaction in polar solvents, including water and formamide, which implicates the role of hydrogen bonding over hydrophobic effects. This study provides insights into the reactivity of acrylates in polar environments, potentially relevant for synthesizing and manipulating compounds like "(E)-butyl 4-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate" (Aggarwal et al., 2002).

Organic Sensitizers for Solar Cell Applications

Kim et al. (2006) discussed the engineering of novel organic sensitizers for solar cells, which include donor, electron-conducting, and anchoring groups. The study highlights the potential application of structurally complex acrylamides in renewable energy technologies (Kim et al., 2006).

Mecanismo De Acción

Target of Action

Thiophene-based analogs, a key structural component of this compound, have been reported to interact with a variety of biological targets .

Mode of Action

Compounds containing thiophene moieties are known to interact with their targets through various mechanisms, depending on the specific biological target and the structural features of the compound .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways, leading to a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its chemical structure, and thiophene derivatives are known to exhibit a wide range of pharmacokinetic behaviors .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Action Environment

The action of a compound can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .

Direcciones Futuras

Propiedades

IUPAC Name |

butyl 4-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-3-10-24-19(23)14-6-8-16(9-7-14)21-18(22)15(13-20)12-17-5-4-11-25-17/h4-9,11-12H,2-3,10H2,1H3,(H,21,22)/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYOJMRXHPKHJJ-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-butyl 4-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methyltriazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2821693.png)

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2821695.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821700.png)

![1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2821705.png)

![ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821713.png)